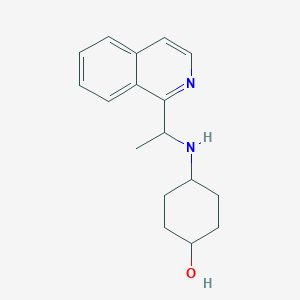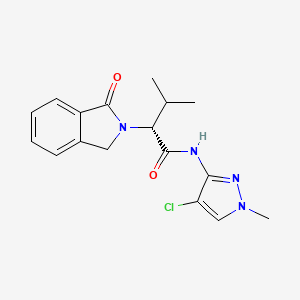
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol, also known as JNJ-10198409, is a compound with potential therapeutic properties. It is a selective antagonist of the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and immune response.
作用機序
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol exerts its effects by selectively blocking the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and immune response. By blocking this receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific context in which it is used. In neuroscience, it has been shown to reduce neuronal damage and improve cognitive function by modulating neurotransmission and reducing oxidative stress. In oncology, it has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, it has been shown to reduce inflammation and improve immune function by modulating cytokine production and reducing oxidative stress.
実験室実験の利点と制限
The advantages of using 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol in lab experiments include its selectivity for the adenosine A2A receptor, which allows for specific modulation of physiological processes, and its potential therapeutic properties in various fields. However, its limitations include its relatively low potency and the need for further optimization to improve its efficacy and pharmacokinetic properties.
将来の方向性
For research on 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol include further optimization of its structure to improve its potency and pharmacokinetic properties, as well as investigation of its potential therapeutic properties in various fields. In neuroscience, it could be studied for its potential to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In oncology, it could be investigated as a potential anticancer agent in animal models of various cancer types. In immunology, it could be studied for its potential to reduce inflammation and improve immune function in animal models of autoimmune diseases. Overall, this compound has the potential to provide therapeutic benefits in various fields and is a promising compound for further research.
合成法
The synthesis of 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol involves several steps, including the reaction of 1-(2-bromoethyl)isoquinoline with cyclohexanone to form 4-(1-Isoquinolin-1-ylethyl)cyclohexanone. This intermediate is then reduced with sodium borohydride to yield 4-(1-Isoquinolin-1-ylethyl)cyclohexanol, which is further oxidized with Jones reagent to produce this compound.
科学的研究の応用
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol has been studied for its potential therapeutic properties in various fields. In neuroscience, it has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, it has been investigated as a potential anticancer agent, inhibiting the growth and metastasis of various cancer cell lines. In immunology, it has been studied for its anti-inflammatory and immunomodulatory effects, reducing inflammation and improving immune function in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
4-(1-isoquinolin-1-ylethylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(19-14-6-8-15(20)9-7-14)17-16-5-3-2-4-13(16)10-11-18-17/h2-5,10-12,14-15,19-20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFQIWIAPKEPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7345058.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7345063.png)
![(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345070.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345077.png)
![(1R,5R)-N-[(4-methylsulfonylphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345085.png)

![N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide](/img/structure/B7345099.png)
![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B7345106.png)
![3-[(2-fluorophenoxy)methyl]-5-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-1,2,4-oxadiazole](/img/structure/B7345114.png)
![3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole](/img/structure/B7345116.png)
![3-(2-bromo-4-fluorophenyl)-5-[(2S,3R)-2-ethenyloxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7345127.png)
![4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine](/img/structure/B7345138.png)
![tert-butyl 3-[4-[1-[[(2S)-1-hydroxypropan-2-yl]amino]ethyl]triazol-1-yl]azetidine-1-carboxylate](/img/structure/B7345139.png)
![5-[5-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1,2,4-oxadiazol-3-yl]-3-methyl-6-oxo-1H-pyridine-2-carboxylic acid](/img/structure/B7345143.png)